molecular formula C28H26Cl2N2O4 B14946445 N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide

N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide

Cat. No.: B14946445
M. Wt: 525.4 g/mol
InChI Key: CUMGNIFRAJXELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide is a complex organic compound that features an indole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole moiety, along with the dichlorobenzyl and hydroxy groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophilic Substitution Reagents: Nitric acid (for nitration), bromine (for bromination), sulfuric acid (for sulfonation)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups yields alcohols.

Mechanism of Action

The mechanism of action of N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity. The hydroxy and acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H26Cl2N2O4

Molecular Weight

525.4 g/mol

IUPAC Name

N-[4-[2-[1-[(2,6-dichlorophenyl)methyl]-3-hydroxy-2-oxoindol-3-yl]acetyl]phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C28H26Cl2N2O4/c1-27(2,3)25(34)31-18-13-11-17(12-14-18)24(33)15-28(36)20-7-4-5-10-23(20)32(26(28)35)16-19-21(29)8-6-9-22(19)30/h4-14,36H,15-16H2,1-3H3,(H,31,34)

InChI Key

CUMGNIFRAJXELK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.